molecular formula C15H13ClN6O B10973707 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10973707
M. Wt: 328.75 g/mol
InChI Key: ZGNCTZJIKOHTCA-UHFFFAOYSA-N
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Description

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, including their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

The synthesis of 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a CDK inhibitor, which could be useful in cancer research.

    Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential therapeutic agent for cancer treatment.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activities. Some similar compounds include:

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

4-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H13ClN6O/c1-8-3-10(4-9(2)13(8)16)23-6-12-19-15-11-5-18-20-14(11)17-7-22(15)21-12/h3-5,7H,6H2,1-2H3,(H,18,20)

InChI Key

ZGNCTZJIKOHTCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NN3C=NC4=C(C3=N2)C=NN4

Origin of Product

United States

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